2-Amino-2-(3-chloro-4-fluorophenyl)propan-1-ol
Description
2-Amino-2-(3-chloro-4-fluorophenyl)propan-1-ol is a chiral amino alcohol derivative featuring a propan-1-ol backbone substituted with a 3-chloro-4-fluorophenyl group at the β-carbon.
Key structural attributes:
- Molecular formula: Likely C₉H₁₁ClFNO (inferred from analogs).
- Functional groups: Primary alcohol (-OH), primary amine (-NH₂), and halogenated aromatic ring.
- Stereochemistry: The (S)-enantiomer of its ethan-1-ol analog is documented with 98% purity, indicating enantiopure synthesis methods may apply to the propan-1-ol variant .
Properties
Molecular Formula |
C9H11ClFNO |
|---|---|
Molecular Weight |
203.64 g/mol |
IUPAC Name |
2-amino-2-(3-chloro-4-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11ClFNO/c1-9(12,5-13)6-2-3-8(11)7(10)4-6/h2-4,13H,5,12H2,1H3 |
InChI Key |
WOSRPDVXQREJAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC(=C(C=C1)F)Cl)N |
Origin of Product |
United States |
Preparation Methods
One-Pot Multi-Step Synthesis Approach
A notable method involves a one-pot reaction combining multiple steps to synthesize derivatives closely related to 2-Amino-2-(3-chloro-4-fluorophenyl)propan-1-ol, particularly in the context of quinazoline derivatives bearing the 3-chloro-4-fluorophenyl moiety. This method is documented in a patent (US6664390B2) and focuses on:
- Chlorination of 7-fluoro-6-nitroquinazolin-4(3H)-one with thionyl chloride in the presence of catalytic dimethylformamide (DMF).
- Subsequent reaction of the resulting chloride intermediate with 3-chloro-4-fluoroaniline.
- Final reaction with 3-morpholin-4-yl-propan-1-ol as a nucleophile.
This sequence is conducted without isolating intermediates, enhancing efficiency and yield, achieving approximately 95% yield with >98% purity. The process avoids toxic reagents like N,N-dimethylaniline and replaces expensive solvents and reagents with more economical alternatives such as toluene and potassium tert-butylate.
| Step | Reactants | Solvent/Conditions | Notes | Yield & Purity |
|---|---|---|---|---|
| 1 | 7-fluoro-6-nitroquinazolin-4(3H)-one + Thionyl chloride + DMF | Reflux 24 h, removal of excess thionyl chloride under vacuum, repeated toluene washes | Formation of chloride intermediate | Crystalline suspension |
| 2 | Chloride intermediate + 3-chloro-4-fluoroaniline + 3-morpholin-4-yl-propan-1-ol | THF/tert-butanol mixture, 10-15°C, 24 h stirring | Avoids side reactions of alcohol group | Intermediate aniline derivative formed |
| 3 | Addition of potassium tert-butylate | Room temperature | Conversion to final product | Total yield ~95%, purity >98% |
This method’s innovation lies in the integration of steps and reagent substitutions that reduce toxicity and costs while maintaining high yield and purity.
Stepwise Chemical Synthesis with Purification
Another documented method focuses on stepwise chemical synthesis involving:
- Conversion of quinazoline ketones to corresponding chlorides using thionyl chloride and DMF.
- Reaction with 3-chloro-4-fluoroaniline in isopropanol with potassium carbonate as a base at 80-85°C for 1 hour.
- Isolation and purification by crystallization from solvents such as ethyl acetate or isopropanol.
Yields reported range from 82% to 94% with high HPLC purity (~99.3%). This method is utilized in the synthesis of related compounds like gefitinib, which shares structural motifs with this compound derivatives.
Summary of experimental data:
| Experiment | Reactants | Conditions | Yield | Purity | Notes |
|---|---|---|---|---|---|
| Chloride formation | 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-one + Thionyl chloride + DMF | Reflux 1 h, solvent evaporation | 84% | - | Intermediate formation |
| Aniline coupling | Chloride intermediate + 3-chloro-4-fluoroaniline + K2CO3 | Isopropanol, 80-85°C, 1 h | 94% | 99.3% (HPLC) | Hot filtration, crystallization |
| Final purification | Crude product | Methyl isobutyl ketone & ethyl acetate, reflux 3 h, crystallization 24 h | 82% | >99.9% (HPLC) | White crystalline powder |
This multi-step approach emphasizes controlled reaction conditions and purification to achieve high-quality product.
- The one-pot synthesis method demonstrates significant advantages in operational simplicity, cost reduction, and environmental impact by minimizing solvent use and toxic reagents while maintaining excellent yield and purity.
- Enzymatic methods provide stereochemical control, crucial for pharmaceutical applications, though with moderate yields and requiring optimization for scale-up.
- Traditional stepwise chemical synthesis remains robust for large-scale production with well-established purification protocols ensuring high purity and reproducibility.
- Across methods, the choice of solvent, temperature control, and reagent stoichiometry critically influence the reaction outcome and product quality.
Preparation of this compound and its related derivatives can be efficiently achieved through:
- Advanced one-pot multi-step synthesis integrating chlorination, amination, and nucleophilic substitution steps.
- Enzymatic catalysis for enantioselective production of chiral analogues.
- Conventional stepwise chemical synthesis with careful purification.
Each method offers unique benefits depending on the desired scale, stereochemistry, and purity requirements. The one-pot approach stands out for industrial applicability due to its streamlined process and high yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-chloro-4-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amino alcohols.
Scientific Research Applications
2-Amino-2-(3-chloro-4-fluorophenyl)propan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-chloro-4-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their activity and downstream effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The compound is compared below with three analogs from the evidence:
*Inferred from analogs.
Key Observations:
The propan-2-ol analog (C₁₀H₁₁ClF₃NO) introduces a secondary alcohol, which may alter hydrogen-bonding capacity and solubility .
Substituent Effects: Halogens: The target’s 3-Cl and 4-F substituents enhance electronegativity and metabolic stability compared to the mono-fluorinated analog (1179235-32-5) . Trifluoromethyl Group: The 4-CF₃ group in the propan-2-ol analog increases lipophilicity and electron-withdrawing effects, likely enhancing receptor binding in medicinal applications .
Stereochemical Considerations :
Physicochemical and Application-Based Comparisons
Solubility and Reactivity:
- The trifluoromethyl group in the propan-2-ol analog (C₁₀H₁₁ClF₃NO) significantly increases hydrophobicity, making it more suitable for lipid-rich environments (e.g., cell membranes) .
- The ethan-1-ol analog’s shorter chain may improve aqueous solubility, beneficial for formulations requiring high bioavailability .
Biological Activity
Introduction
2-Amino-2-(3-chloro-4-fluorophenyl)propan-1-ol, an organic compound with the molecular formula C9H11ClFNO and a molecular weight of 203.64 g/mol, has garnered attention for its potential biological activity. The compound features an amino group, a hydroxyl group, and a chloro-fluoro-substituted phenyl ring, which contribute to its reactivity and interactions with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an inhibitor or activator , depending on the target proteins involved. Key mechanisms include:
- Enzyme Inhibition : The compound can bind to active or allosteric sites on enzymes, modulating their activity and influencing biochemical pathways.
- Receptor Modulation : Interaction with various receptors can lead to alterations in signaling pathways, potentially impacting cellular responses.
Pharmacological Applications
Research indicates that this compound may have several pharmacological applications:
- Therapeutic Development : Its unique structural features make it a candidate for developing new therapeutic agents, particularly in treating conditions related to enzyme dysfunction or receptor anomalies.
- Biochemical Probes : The compound is being investigated as a biochemical probe to study enzyme mechanisms and receptor interactions.
Enzyme Interactions
Studies have shown that this compound interacts with various enzymes. For instance, it has been reported to exhibit inhibitory effects on certain tyrosine kinases, which are crucial in cancer signaling pathways. This suggests potential applications in oncology as a therapeutic agent targeting aberrant signaling pathways.
Case Studies
- Inhibition of EGFR Tyrosine Kinase : In experimental models, compounds structurally related to this compound demonstrated significant inhibition of the epidermal growth factor receptor (EGFR), which is often overexpressed in tumors. This inhibition was associated with reduced cell proliferation in cancer cell lines.
- Antimicrobial Activity : Preliminary studies have indicated that the compound may possess antimicrobial properties. It was tested against various bacterial strains, showing varying degrees of effectiveness, particularly against Gram-positive bacteria.
Comparative Analysis
To further understand the biological significance of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 2-Amino-2-(4-chloro-3-fluorophenyl)propan-1-ol | C9H11ClFNO | Different substitution pattern on the phenyl ring |
| (S)-2-Amino-3-(3-fluorophenyl)propan-1-ol | C9H12FNO | Variation in stereochemistry |
| (R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol | C8H10ClFNO | Shorter carbon chain; different stereochemistry |
This comparative analysis highlights the unique functional groups and structural configurations that influence the reactivity and biological activity of this compound compared to its analogs.
Q & A
Q. What are the optimal synthetic routes for 2-Amino-2-(3-chloro-4-fluorophenyl)propan-1-ol?
- Methodological Answer : The synthesis typically involves reductive amination or catalytic hydrogenation of a ketone precursor. For example, using sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to reduce the intermediate imine. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to enhance yield and minimize side reactions. Purity can be monitored via HPLC (>98% purity threshold recommended) .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Employ a combination of analytical techniques:
- NMR Spectroscopy : Confirm the presence of the amino (-NH₂), hydroxyl (-OH), and aromatic protons (3-chloro-4-fluorophenyl group) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., expected m/z ~229.65 for C₉H₁₀ClFNO).
- HPLC : Assess purity using a C18 column with UV detection at 254 nm. Adjust mobile phase (e.g., acetonitrile/water gradient) to resolve impurities .
Q. What storage conditions ensure compound stability?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at -20°C to prevent oxidation or hydrolysis. Use amber vials to protect against light-induced degradation. Regularly validate stability via TLC or HPLC .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s biological activity?
- Methodological Answer : Synthesize enantiomers (e.g., (R)- and (S)-forms) via chiral resolution (e.g., using chiral HPLC columns or diastereomeric salt formation). Compare their binding affinities to biological targets (e.g., enzymes or receptors) using surface plasmon resonance (SPR) or fluorescence polarization assays. For example, the (S)-enantiomer may exhibit higher activity due to spatial compatibility with hydrophobic binding pockets .
Q. What computational strategies predict interactions with biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to simulate binding to targets like G-protein-coupled receptors (GPCRs). Parameterize force fields to account for halogen bonding (Cl/F) and hydrogen bonding (NH₂/OH). Validate predictions with mutagenesis studies targeting key residues (e.g., Tyr or Asp in active sites) .
Q. How can researchers resolve contradictions in reported physicochemical data?
- Methodological Answer : Cross-reference data from authoritative databases (e.g., PubChem, EPA DSSTox) and replicate experiments under standardized conditions. For example, discrepancies in melting points may arise from polymorphic forms; use differential scanning calorimetry (DSC) to identify polymorphs. Validate solubility claims via shake-flask method in PBS (pH 7.4) .
Q. What role do halogen substituents (Cl/F) play in modulating reactivity?
- Methodological Answer : Conduct comparative studies with analogs (e.g., 3-chloro vs. 4-fluoro substitution). Use density functional theory (DFT) to calculate electron-withdrawing effects on the aromatic ring. Experimentally, measure reaction rates in nucleophilic substitution (e.g., SNAr) to quantify substituent influence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
